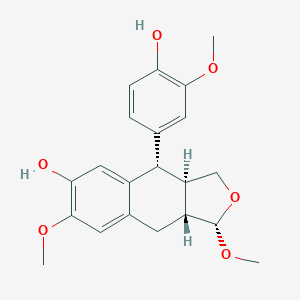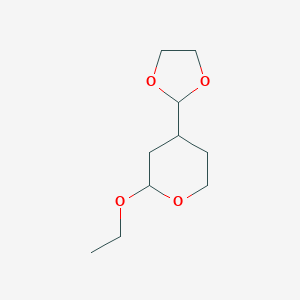
5-Fluoropyrimidine-4,6-diol
Vue d'ensemble
Description
5-Fluoropyrimidine-4,6-diol is a chemical compound with the molecular formula C4H3FN2O2 . It is used in the preparation of Phenylpyrimidine derivatives and analogs for use as Kynurenine-3-monooxygenase inhibitors .
Synthesis Analysis
The synthesis of 5-Fluoro-4,6-dihydroxypyrimidine involves the addition of Formamidine acetate to a solution of sodium in anhydrous ethanol. This mixture is heated to reflux, and Diethyl 2-fluoromalonate is added dropwise over 20 minutes. The mixture is then heated at reflux for 6 hours. After cooling to room temperature, the solution is evaporated to dryness, the residue is dissolved in water, acidified with HCl, and the precipitate is filtered, washed with water, ethanol, and diethyl ether. After drying in vacuo, 5-fluoro-4,6-dihydroxypyrimidine is obtained as a brown powder .Molecular Structure Analysis
The molecular structure of 5-Fluoropyrimidine-4,6-diol consists of 4 carbon atoms, 3 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 130.08 .Physical And Chemical Properties Analysis
5-Fluoropyrimidine-4,6-diol has a density of 1.73±0.1 g/cm3 . The boiling point is 295.4ºC at 760 mmHg . The compound is predicted to have a pKa of 3.42±0.10 .Applications De Recherche Scientifique
Cancer Treatment
5-Fluoropyrimidine-4,6-diol: is a key compound in the synthesis of 5-Fluorouracil (5-FU) , which is widely used in cancer chemotherapy . It acts by inhibiting thymidylate synthase , an enzyme critical for DNA synthesis, thereby preventing cancer cell growth.
Personalized Medicine
The compound’s derivatives are being explored in the era of personalized medicine for their potential to be tailored to individual patient’s metabolic profiles . This could lead to more effective and less toxic cancer treatments.
Mechanistic Studies
Researchers use 5-Fluoropyrimidine-4,6-diol to prepare RNA and DNA substituted with fluorinated pyrimidines for biophysical and mechanistic studies . These studies provide insights into how these compounds interact with nucleic acids and perturb their structure and dynamics.
Inhibition of RNA-Modifying Enzymes
Recent studies have shown that 5-Fluoropyrimidine-4,6-diol derivatives can inhibit RNA-modifying enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase . This opens up new avenues for research into the treatment of diseases caused by dysregulation of RNA modification.
Cardiotoxicity Profiling
The cardiotoxic effects of fluoropyrimidines are being redefined, with 5-Fluoropyrimidine-4,6-diol playing a role in understanding the incidence and profile of such adverse effects in cancer patients . This is crucial for developing safer chemotherapy regimens.
Drug Design and Synthesis
The high electronegativity and unique properties of fluorine make 5-Fluoropyrimidine-4,6-diol an important compound in the design and synthesis of new anticancer agents . Its role in the development of drugs with improved efficacy and reduced side effects is a significant area of research.
Mécanisme D'action
Target of Action
The primary target of 5-Fluoropyrimidine-4,6-diol is thymidylate synthase (TS) . Thymidylate synthase plays a crucial role in the synthesis of DNA by converting deoxyuridylic acid to thymidylic acid . By targeting this enzyme, 5-Fluoropyrimidine-4,6-diol interferes with DNA synthesis, which is vital for cell replication .
Mode of Action
5-Fluoropyrimidine-4,6-diol interacts with its target, thymidylate synthase, by binding the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase to form a covalently bound ternary complex . This interaction inhibits the function of thymidylate synthase, thereby disrupting DNA synthesis .
Biochemical Pathways
5-Fluoropyrimidine-4,6-diol follows a series of biochemical pathways involving successive phosphorylation reactions that lead to the formation of its active forms: 5-fluorodeoxyuridylate (5-FdUMP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), or fluorouridine triphosphate (5-FUTP) . These active forms of the drug inhibit DNA synthesis and induce programmed cell death .
Pharmacokinetics
The pharmacokinetics of 5-Fluoropyrimidine-4,6-diol is characterized by marked interpatient variability in tumor response and patient tolerance . Understanding the metabolic pathways followed by 5-Fluoropyrimidine-4,6-diol has led to strategies to optimize therapy with these agents . Combining a dihydropyrimidine dehydrogenase inhibitor with 5-Fluoropyrimidine-4,6-diol offers the potential to minimize pharmacokinetic variability, improve oral bioavailability, facilitate dosage adjustment to achieve desired concentrations, and increase the likelihood of tumor response while minimizing the risk of severe toxicity to individual patients .
Result of Action
The primary cytotoxic effect of 5-Fluoropyrimidine-4,6-diol is believed to result from the binding of 5-FdUMP to thymidylate synthase, thereby resulting in inhibition of DNA synthesis and induction of programmed cell death . This disruption in DNA synthesis leads to the death of rapidly dividing cancer cells, thereby exerting its anticancer effects .
Action Environment
The action, efficacy, and stability of 5-Fluoropyrimidine-4,6-diol can be influenced by various environmental factors. It’s important to note that the effectiveness of 5-Fluoropyrimidine-4,6-diol can be affected by factors such as the patient’s overall health, the presence of other medications, and individual genetic variations .
Safety and Hazards
Propriétés
IUPAC Name |
5-fluoro-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSFAIWGUAFXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457848 | |
| Record name | 5-Fluoropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106615-61-6 | |
| Record name | 5-Fluoro-6-hydroxy-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106615-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(3H)-Pyrimidinone, 5-fluoro-6-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




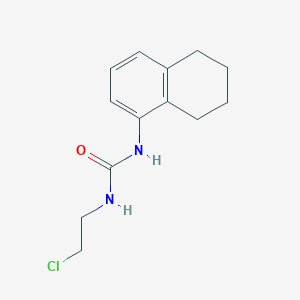
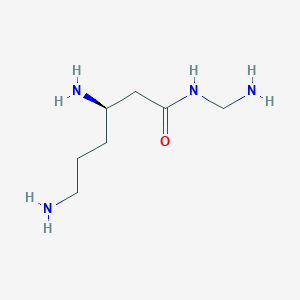
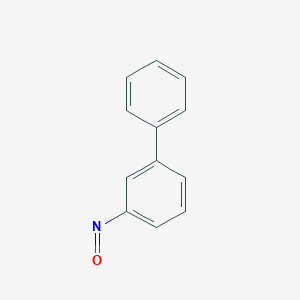
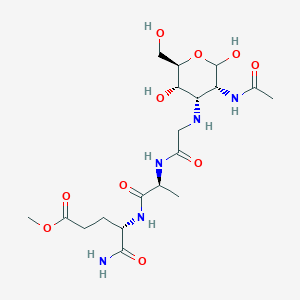
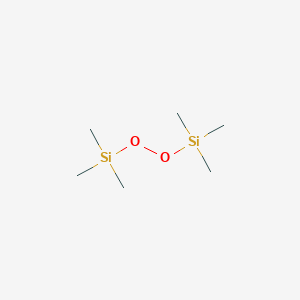


![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)



